4-Amino-N-(2-methylphenyl)benzenesulfonamide
Overview
Description
“4-Amino-N-(2-methylphenyl)benzenesulfonamide” is an organic compound that belongs to the class of aminobenzenesulfonamides . It has a molecular weight of 262.33 and its IUPAC name is 4-amino-N-(4-methylphenyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H14N2O2S . The InChI code for this compound is 1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 .
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- A study explored the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, including high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Research on novel sulfonamide derivatives, including N-(2-aminophenyl)benzenesulfonamide, has highlighted their antimicrobial properties. This includes the study of their molecular geometry, vibrational wavenumbers, and chemical shifts, contributing to an understanding of their potential as antimicrobial agents (Demircioğlu, Özdemir, Dayan, Şerbetçi, & Özdemir, 2018).
Anticancer Properties
- Synthesis of benzenesulfonamide derivatives has been investigated for their anticancer activity. For instance, certain derivatives showed significant activity against human colorectal carcinoma and human cervix carcinoma cell lines, indicating their potential in cancer treatment (Karakuş, Tok, Türk, Şalva, Tatar, Taşkın-Tok, & Koçyiğit-Kaymakçıoğlu, 2018).
Anti-inflammatory Applications
- Studies have been conducted on amino derivatives of benzenesulfonamides for their anti-inflammatory properties. This includes evaluating their effects in models of inflammation, indicating potential applications in treating inflammatory conditions (Mahdi, 2017).
Enzyme Inhibition
- Certain benzenesulfonamide compounds have been synthesized and evaluated for their enzyme inhibition potential, particularly against enzymes like carbonic anhydrase. These inhibitors have applications in various medical conditions, including ocular diseases (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Pharmaceutical Drug Synthesis
- Benzenesulfonamides have been used in the synthesis of pharmaceutical drugs with anti-microbial properties. The synthesis routes and pharmacological activities of these drugs have been explored, highlighting their potential in treating infections (Thamizharasi, Vasantha, & Reddy, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-amino-N-(2-methylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAGPGLMFYJKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343967 | |
Record name | 4-Amino-N-(2-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-96-6 | |
Record name | 4-Amino-N-(2-methylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(2-methylphenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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